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Compound of Interest

Compound Name: 1-Methoxychrysene

CAS No.: 63020-57-5

Cat. No.: B1355422 Get Quote

Executive Summary
1-Methoxychrysene (CAS: 63020-57-5) serves as a critical reference standard in

environmental toxicology and polycyclic aromatic hydrocarbon (PAH) metabolism studies. As a

lipophilic derivative of chrysene, it functions as a mechanistic probe for investigating

cytochrome P450-mediated O-demethylation pathways and bay-region activation. This guide

provides a rigorous technical profiling of 1-Methoxychrysene, detailing its synthesis via

photochemical cyclization, spectroscopic signature (NMR, UV-Vis, MS), and metabolic

relevance in drug development and toxicology models.

Molecular Architecture & Synthesis Context
Structural Identity
The chrysene core consists of four fused benzene rings. The introduction of a methoxy group

at the C1 position breaks the

symmetry of the parent molecule, creating a distinct electronic environment.

Formula:

Molecular Weight: 258.31 g/mol

Melting Point: 186–187 °C (Leaf-formed white crystals from toluene) [1].[1]
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Synthetic Route: Photochemical Cyclization
The most authoritative synthesis involves the photocyclization of a styryl-naphthalene

precursor. This method is preferred over direct methylation of 1-chrysenol due to the difficulty in

accessing the 1-hydroxy isomer regioselectively.

Protocol:

Precursor Synthesis: Wittig reaction between 1-naphthaldehyde and (2-

methoxybenzyl)triphenylphosphonium chloride yields 1-[2-(2-methoxyphenyl)-vinyl]-

naphthalene.

Photocyclization: The stilbene-like precursor is irradiated (UV) in the presence of Iodine (

) as an oxidant and propylene oxide (as a scavenger for HI) in toluene.

Purification: Recrystallization from toluene yields pure 1-methoxychrysene [1].
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Figure 1: Photochemical synthesis pathway for 1-Methoxychrysene via oxidative cyclization.

Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
The

-NMR spectrum of 1-Methoxychrysene is characterized by the deshielding effect of the
aromatic ring currents and the specific resonance of the methoxy group.
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Experimental Parameters:

Solvent: Acetone-

or

Frequency: 500 MHz (Recommended for resolution of bay-region protons)

Characteristic Signals: The methoxy group at position 1 is situated in a sterically crowded

environment (the "bay" region relative to the C12 proton), often resulting in a downfield shift

compared to unhindered methoxy groups.

Moiety
Shift (

, ppm)
Multiplicity Assignment Logic

-OCH 4.09 – 4.17 Singlet (3H)

Distinctive methoxy

signal. The shift >4.0

ppm indicates

significant steric

compression and

deshielding from the

adjacent aromatic ring

[2].

Ar-H (Bay/Fjord) 8.95 – 9.05 Multiplet

Protons at C12 (and

C4/C5) experience

strong deshielding

due to the "bay

region" effect.

Ar-H (General) 7.50 – 8.70 Multiplet

Remaining aromatic

protons. The proton

ortho to the methoxy

group (C2) typically

shifts upfield due to

resonance donation

from the oxygen.
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Note: Data extrapolated from 1-methoxy-5-methylchrysene analogues and direct synthesis

reports [1][2].

Ultraviolet-Visible Spectroscopy (UV-Vis)
Chrysene derivatives exhibit characteristic "p-bands" (para) and "

-bands" (beta). The 1-methoxy substituent induces a bathochromic shift (red shift) and
hyperchromic effect compared to the parent chrysene.

(Acetonitrile): ~270 nm, 320 nm, 365 nm (vibronic structure preserved).

Detection: HPLC-UV detection is optimal at 254 nm for purity checks [1].

Mass Spectrometry (MS)
Ionization: EI (70 eV) or APCI.

Molecular Ion (

):m/z 258.1.

Base Peak: Often the molecular ion (

) due to the stability of the PAH core.

Fragmentation:

: Loss of methyl radical (

) to form the stable chrysen-1-one cation.

: Loss of CO (subsequent to methyl loss).

Biological Relevance & Metabolism[2][3][4]
Metabolic Activation Pathway
In drug development and toxicology, 1-Methoxychrysene is used to study Cytochrome P450

(CYP) specificity. It acts as a pro-substrate for 1-hydroxychrysene (1-chrysenol).
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Mechanism:

O-Demethylation: CYP1A1 and CYP1B1 enzymes catalyze the oxidative removal of the

methyl group.

Phase II Conjugation: The resulting phenol (1-chrysenol) is rapidly glucuronidated or

sulfated.

Carcinogenicity: Unlike 5-methylchrysene, which forms a potent bay-region diol-epoxide, 1-

substituted chrysenes are generally less carcinogenic, but their phenols are markers of

metabolic competence [3][4].
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Figure 2: Metabolic bioactivation and detoxification pathway of 1-Methoxychrysene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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